What is Triphenyltin chloride-d15 and its primary uses in research
What is Triphenyltin chloride-d15 and its primary uses in research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Triphenyltin chloride-d15, a deuterated organotin compound. It details its chemical and physical properties, primary applications in research, and experimental protocols for its use as an internal standard in analytical chemistry.
Core Concepts: Understanding Triphenyltin Chloride-d15
Triphenyltin chloride-d15 is the isotopically labeled form of Triphenyltin chloride, where the fifteen hydrogen atoms on the three phenyl rings have been replaced with deuterium.[1][2] This isotopic substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry.[1] Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometric analyses.[3]
The primary application of Triphenyltin chloride-d15 is in the field of analytical chemistry, particularly for the quantification of organotin compounds in various matrices through isotope dilution mass spectrometry.[4] Organotin compounds are used in a range of industrial applications, including as biocides in antifouling paints, agricultural fungicides, and as stabilizers for PVC.[5][6] However, their toxicity and persistence in the environment necessitate sensitive and accurate monitoring.[7] The use of a deuterated internal standard like Triphenyltin chloride-d15 is crucial for achieving high precision and accuracy in these measurements by correcting for sample matrix effects and variations in instrument response.[4]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Triphenyltin chloride-d15.
| Property | Value | Source(s) |
| Chemical Formula | (C₆D₅)₃SnCl | [3] |
| Molecular Weight | 400.57 g/mol | [3][4] |
| CAS Number | 358731-94-9 | [3] |
| Appearance | Solid | [3][4] |
| Melting Point | 108 °C | [3][4] |
| Boiling Point | 240 °C at 13.5 mmHg | [3][4] |
| Isotopic Purity | ≥98 atom % D | [3] |
| Chemical Purity | ≥98% | [3][4] |
| InChI Key | NJVOZLGKTAPUTQ-NLOSMHEESA-M | [3] |
| SMILES String | [2H]c1c([2H])c([2H])c(c([2H])c1[2H])--INVALID-LINK--(c2c([2H])c([2H])c([2H])c([2H])c2[2H])c3c([2H])c([2H])c([2H])c([2H])c3[2H]) | [3] |
Primary Research Applications
The predominant use of Triphenyltin chloride-d15 in research is as an internal standard for the quantitative analysis of Triphenyltin chloride and other organotin compounds in various complex matrices. This is primarily achieved through isotope dilution analysis coupled with mass spectrometric techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Key research areas where Triphenyltin chloride-d15 is employed include:
-
Environmental Monitoring: Quantifying organotin contamination in water, sediment, soil, and biota to assess environmental exposure and ecological risk.[7][8][9]
-
Food Safety: Detecting and quantifying residues of organotin pesticides in food products.
-
Toxicology Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of organotin compounds in biological systems.[4]
-
Consumer Product Safety: Ensuring compliance with regulations by testing for the presence of restricted organotin compounds in materials such as toys and textiles.[8]
Experimental Protocols
The following sections outline a general experimental workflow and a specific protocol for the use of Triphenyltin chloride-d15 as an internal standard.
General Workflow for Isotope Dilution Mass Spectrometry
The use of Triphenyltin chloride-d15 as an internal standard follows a well-established workflow in analytical chemistry. A known amount of the deuterated standard is added to the sample at the beginning of the sample preparation process. This allows it to undergo the same extraction, derivatization, and analysis steps as the native analyte, thereby compensating for any losses or variations during the procedure.
Caption: General workflow for using Triphenyltin chloride-d15 in isotope dilution analysis.
Detailed Protocol: Analysis of Organotins in Toy Materials by GC-MS
This protocol is adapted from an application note for the determination of organotin compounds in toy materials, demonstrating a real-world application of Triphenyltin chloride-d15.[8]
1. Reagents and Standards:
-
Triphenyltin chloride-d15 (Internal Standard)
-
Other organotin chloride standards
-
Methanol (B129727) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Sodium tetraethylborate (derivatizing agent)
-
Acetate (B1210297) buffer
2. Standard Preparation:
-
Internal Standard Stock Solution (1000 mg/L): Accurately weigh 100 mg of Triphenyltin chloride-d15 into a 100-mL volumetric flask and dissolve in methanol.[8]
-
Calibration Standards: Prepare a series of calibration standards by diluting the organotin stock solutions with methanol to achieve the desired concentration range. Spike each calibration standard with the internal standard solution to a final concentration of, for example, 50 µg/L.
3. Sample Preparation (Migration Simulation):
-
Simulate gastric digestion according to relevant safety standards (e.g., EN71-3). This typically involves incubating a known mass of the toy material in a dilute hydrochloric acid solution.[8]
-
After incubation, filter the solution to separate the solid material.
4. Extraction and Derivatization:
-
Take a 5 mL aliquot of the migration solution.
-
Add a known amount of the Triphenyltin chloride-d15 internal standard solution.
-
Adjust the pH to approximately 4.7 with acetate buffer.[8]
-
Add 0.5 mL of 2% sodium tetraethylborate and 2 mL of hexane.
-
Vortex for 30 minutes to facilitate the derivatization (ethylation) of the organotin chlorides and their extraction into the hexane layer.
-
Allow the phases to separate.
5. GC-MS Analysis:
-
Transfer the hexane layer to an autosampler vial.
-
Inject an aliquot into the GC-MS system.
-
GC Conditions (Example):
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet: Splitless mode
-
Oven Program: Start at 50°C, ramp to 300°C.
-
-
MS Conditions (Example):
-
Ionization: Electron Ionization (EI)
-
Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each ethylated organotin compound and the deuterated internal standard.
-
6. Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (Triphenyltin chloride-d15) against the concentration of the analyte in the calibration standards.
-
Calculate the concentration of the organotin compounds in the samples using the response ratios obtained from the sample analysis and the calibration curve.
Caption: Detailed workflow for the analysis of organotins in toy materials using Triphenyltin chloride-d15.
Conclusion
Triphenyltin chloride-d15 is an indispensable tool for researchers and analytical chemists involved in the trace analysis of organotin compounds. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for obtaining high-quality quantitative data. This guide has provided a comprehensive overview of its properties, applications, and the methodologies for its effective implementation in a research setting. The detailed experimental workflow and specific protocol offer a practical starting point for the development and validation of analytical methods for organotin analysis in various matrices.
References
- 1. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. arpat.toscana.it [arpat.toscana.it]
- 6. epa.gov [epa.gov]
- 7. Triphenyl-d15-tin chloride D = 98atom 358731-94-9 [sigmaaldrich.com]
- 8. Triphenyl-d15-tin chloride | C18H15ClSn | CID 12309476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Triphenyl-d15-tin Chloride | LGC Standards [lgcstandards.com]
